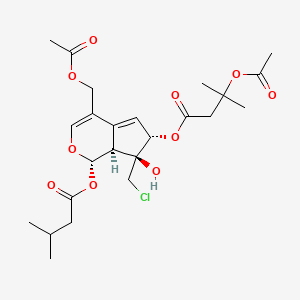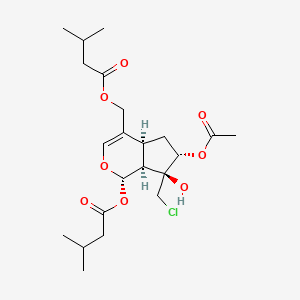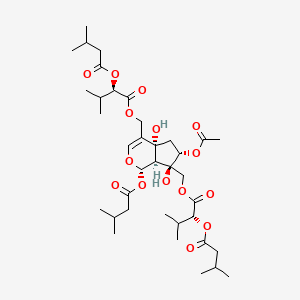
1-Aminoindane-d9 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 70146-15-5 (unlabeled)
Scientific Research Applications
Metabolic Fate Study
1-Aminoindane derivatives, such as 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), have been studied for their metabolic fate. These studies provide insights into how the human body processes these compounds. For instance, research by Manier et al. (2019) explored the in vitro and in vivo metabolism of these compounds using human liver microsomes and rat urine, which is crucial for understanding their pharmacokinetics and potential therapeutic applications.
Chemical Synthesis Methods
The synthesis methods for 1-Aminoindane derivatives are significant for producing these compounds for further research. For example, Fields et al. (2008) described a "one-pot" palladium-catalyzed method to generate a range of polycyclic imines, which could be useful for synthesizing natural products and biologically active molecules.
Carbonic Anhydrase Inhibition
1-Aminoindane derivatives have been examined for their inhibitory effects on human carbonic anhydrase isoenzymes. This is explored in research like Akbaba et al. (2014), where various novel sulfamides derived from 1-aminoindanes showed potential for inhibiting these isoenzymes, indicating possible therapeutic applications.
Neuroprotective Properties
Some derivatives of 1-aminoindane, like the metabolites of drugs such as rasagiline, have shown neuroprotective properties in vitro. Studies like that of Bar-Am et al. (2007) highlight the potential of these compounds in treating neurodegenerative disorders.
Antibacterial Applications
The antibacterial potential of aminoindane derivatives has been a subject of study, as seen in research by Ruzgar et al. (2022). They investigated the effects of these compounds on bacteria like MRSA, suggesting a new avenue for antibiotic drug development.
Properties
Molecular Formula |
C9H2D9N.HCl |
|---|---|
Molecular Weight |
178.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







